![molecular formula C21H15NO3 B2666858 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione CAS No. 100892-01-1](/img/structure/B2666858.png)
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione
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Overview
Description
The compound appears to contain a methoxyphenyl group and an azepine ring. Methoxyphenol, also known as Mequinol, is an organic compound used in dermatology and organic chemistry . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position .
Synthesis Analysis
In general, azepines can be synthesized from quaternary aromatic salts under visible light irradiation followed by ring-expansion . Methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .Molecular Structure Analysis
The molecular structure of the compound would likely include the structures of methoxyphenol and azepine. Methoxyphenol has a phenol with a methoxy group in the para position . Azepine is a seven-membered unsaturated heterocycle with a nitrogen atom .Chemical Reactions Analysis
Methoxyphenol is used as a polymerisation inhibitor . The reactions of azepines often involve the ring expansion of five or six-membered compounds .Physical And Chemical Properties Analysis
The physical and chemical properties would be determined by the specific structure of the compound. For instance, methoxyphenol has a molar mass of 124.139 g/mol and a density of 1.55 g/cm^3 .Scientific Research Applications
- Researchers have explored the antimicrobial properties of this compound. Its structural features make it a promising candidate for developing novel antibacterial and antifungal agents. Investigating its efficacy against specific pathogens could lead to new therapeutic options .
- The aromatic and heterocyclic nature of this compound suggests potential anti-inflammatory effects. Scientists have studied its impact on inflammatory pathways, aiming to identify mechanisms of action and evaluate its suitability for treating inflammatory conditions .
- Given its unique tricyclic structure, researchers have investigated whether this compound exhibits neuroprotective properties. Studies explore its interactions with neuronal receptors, potential effects on neurotransmitter systems, and implications for neurodegenerative diseases .
- The presence of aromatic rings and fused heterocycles in this compound raises questions about its impact on cancer cells. Investigations into its cytotoxicity, apoptosis-inducing abilities, and potential as an anticancer agent are ongoing .
- Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with specific protein targets. Researchers aim to identify potential drug-receptor interactions and optimize its pharmacological properties .
- By synthesizing analogs and derivatives of this compound, scientists explore the relationship between its structure and biological activity. SAR studies provide insights into which functional groups influence its effects, aiding in rational drug design .
Antibacterial and Antifungal Agents
Anti-Inflammatory Activity
Neuroprotective Potential
Cancer Research
Molecular Docking Studies
Structure-Activity Relationship (SAR) Studies
Ambeed, Inc. - 6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine Zhuravlev A, Cruz A, Aksenov V, Golovanov A, Lluch JM, Kuhn H, González-Lafont À, Ivanov I. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. 2023; 28(14):5418. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5,6,7,8-tetrahydro-5H-pyrrolo[1,2-a]imidazoles and 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines. Molecules 2021, 26, 4253.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELDPJRRGWNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione |
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